molecular formula C20H23BrClNO2 B4551301 2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B4551301
M. Wt: 424.8 g/mol
InChI Key: CILITBMFQLDAEG-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23BrClNO2 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.06007 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

A study on novel acetamide derivatives, including compounds related to the chemical structure of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide, highlights their synthesis through a multi-step reaction sequence starting from the Leuckart reaction. These derivatives, characterized by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo, tert-butyl, and nitro groups at specific positions contributes significantly to their activity, suggesting a promising pharmacological application beyond standard drug comparisons (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Environmental Impact and Herbicide Efficacy

Chloroacetamide herbicides, sharing structural similarities with this compound, are extensively used for controlling weeds in various agricultural settings. Their mode of action, selectivity, and environmental fate are critical for sustainable agricultural practices. Studies have demonstrated their effective pre-emergent or early post-emergent herbicidal activity against a wide range of annual grasses and broad-leaved weeds in crops such as cotton, brassicas, and maize. These insights are crucial for developing more efficient and environmentally friendly herbicide formulations (H. Weisshaar & P. Böger).

Analytical Chemistry and Detection Techniques

In analytical chemistry, derivatives of this compound can be utilized in methodologies for the detection of bromide in various samples. A novel approach involving the reaction of bromide with specific reagents to form bromophenols, followed by gas chromatography–mass spectrometry (GC-MS) analysis, exemplifies this application. Such techniques offer high sensitivity and precision for detecting low levels of bromide, demonstrating the chemical's utility in improving analytical methods (Sanjeev Mishra, Shefali Gosain, Archana Jain, & K. Verma, 2001).

Metabolic Studies and Toxicological Insights

Research into the metabolism of chloroacetamide herbicides and related compounds provides valuable insights into their potential toxicological effects. Comparative studies involving human and rat liver microsomes have uncovered significant differences in metabolic pathways, highlighting the importance of considering species-specific responses when evaluating the safety and environmental impact of such chemicals. This knowledge is pivotal for assessing risk and establishing guidelines for safe use (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrClNO2/c1-12-8-13(2)19(16(22)9-12)23-18(24)11-25-17-7-6-14(21)10-15(17)20(3,4)5/h6-10H,11H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILITBMFQLDAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.